Pomalidomide-PEG1-C2-N3
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Overview
Description
Pomalidomide-PEG1-C2-N3 is a synthesized compound that incorporates a cereblon ligand based on pomalidomide and a 1-unit polyethylene glycol linker. This compound is commonly used in proteolysis targeting chimera (PROTAC) technology, which is a method for targeted protein degradation. This compound is particularly useful in the design of selective cyclin-dependent kinase 6 (CDK6) PROTAC degraders, such as CP-10, which effectively induces CDK6 degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG1-C2-N3 involves the conjugation of pomalidomide with a polyethylene glycol linker and an azide group. The process typically includes the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.
PEGylation: The synthesized pomalidomide is then conjugated with a 1-unit polyethylene glycol linker to form Pomalidomide-PEG1.
Azide Functionalization:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG1-C2-N3 undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as reagents under mild conditions.
SPAAC: This reaction does not require a catalyst and can proceed under physiological conditions.
Major Products Formed
CuAAC: The major product is a triazole-linked conjugate.
SPAAC: The major product is a triazole-linked conjugate formed without the need for a copper catalyst.
Scientific Research Applications
Pomalidomide-PEG1-C2-N3 has a wide range of scientific research applications, including:
Mechanism of Action
Pomalidomide-PEG1-C2-N3 exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins such as CDK6.
Immunomodulatory Activity: This compound enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic effects.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG4-C-COOH: A similar compound with a 4-unit polyethylene glycol linker.
N-Methylated Pomalidomide: A derivative of pomalidomide used in conjugation reactions.
Uniqueness
Pomalidomide-PEG1-C2-N3 is unique due to its specific combination of a cereblon ligand, a 1-unit polyethylene glycol linker, and an azide group. This structure allows for efficient and selective degradation of target proteins, making it a valuable tool in PROTAC technology .
Properties
IUPAC Name |
4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPMWHWTBBYBDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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